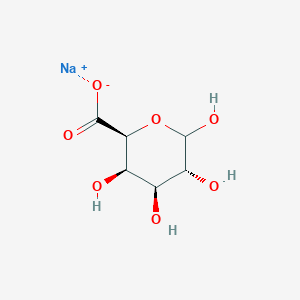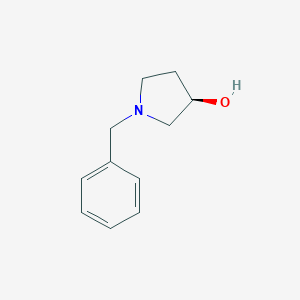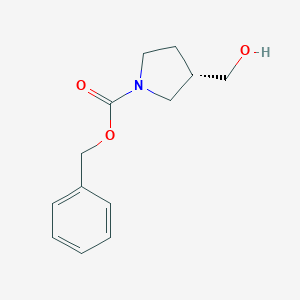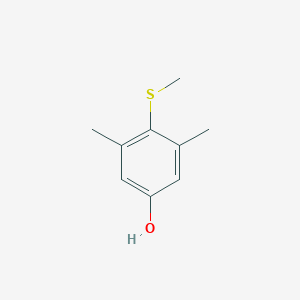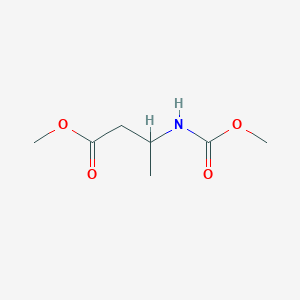
Methyl 3-(methoxycarbonylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methoxycarbonylamino)butanoate, also known as MMB, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of butanoic acid and is commonly used in the synthesis of other compounds.
Applications De Recherche Scientifique
Methyl 3-(methoxycarbonylamino)butanoate has been studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Methyl 3-(methoxycarbonylamino)butanoate has also been studied for its potential use as a reaction intermediate in organic synthesis. Additionally, Methyl 3-(methoxycarbonylamino)butanoate has been used as a starting material for the synthesis of other compounds, such as amino acids and peptides.
Mécanisme D'action
The exact mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. This mechanism of action has been studied extensively and has been found to be effective against a wide range of microorganisms.
Effets Biochimiques Et Physiologiques
Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant toxicological effects on humans or animals. It is rapidly metabolized in the body and is excreted in the urine. Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant effects on blood pressure, heart rate, or respiratory rate. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(methoxycarbonylamino)butanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, Methyl 3-(methoxycarbonylamino)butanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 3-(methoxycarbonylamino)butanoate can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for the study of Methyl 3-(methoxycarbonylamino)butanoate. One potential area of research is the development of new antimicrobial agents based on the structure of Methyl 3-(methoxycarbonylamino)butanoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate and its biochemical and physiological effects. Finally, there is potential for the development of new synthetic methods for the production of Methyl 3-(methoxycarbonylamino)butanoate and its derivatives.
Conclusion:
In conclusion, Methyl 3-(methoxycarbonylamino)butanoate is a chemical compound that has been widely studied for its potential applications in various fields of science. It is synthesized through the reaction of butanoic acid with methanol and ethyl chloroformate, followed by reaction with ammonia. Methyl 3-(methoxycarbonylamino)butanoate has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Its mechanism of action is believed to involve the disruption of cell membranes in microorganisms. Methyl 3-(methoxycarbonylamino)butanoate has no significant toxicological effects on humans or animals and has several advantages for use in lab experiments. Further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of Methyl 3-(methoxycarbonylamino)butanoate involves the reaction of butanoic acid with methanol and ethyl chloroformate. The resulting compound is then reacted with ammonia to yield Methyl 3-(methoxycarbonylamino)butanoate. This synthesis method has been extensively studied and optimized to yield high purity and yield of Methyl 3-(methoxycarbonylamino)butanoate.
Propriétés
Numéro CAS |
116173-72-9 |
|---|---|
Nom du produit |
Methyl 3-(methoxycarbonylamino)butanoate |
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
methyl 3-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10) |
Clé InChI |
SQEMIAJIDMEGQR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)NC(=O)OC |
SMILES canonique |
CC(CC(=O)OC)NC(=O)OC |
Synonymes |
Butanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



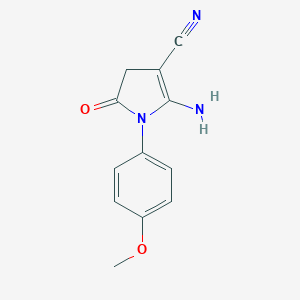
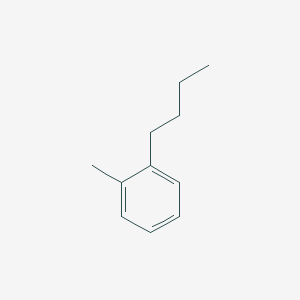
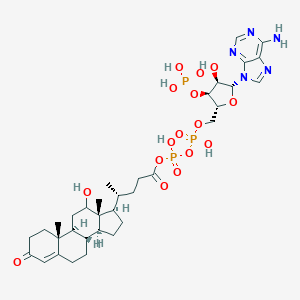
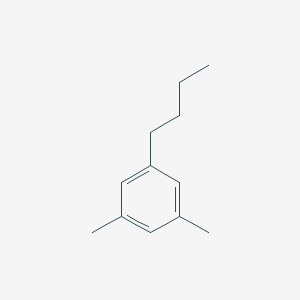
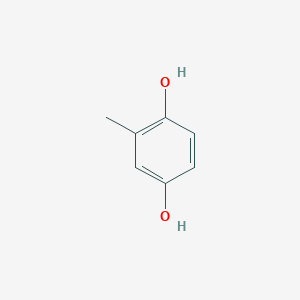
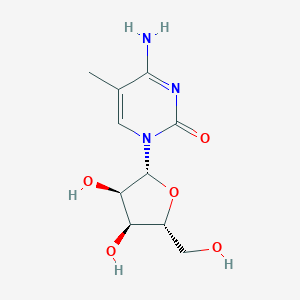
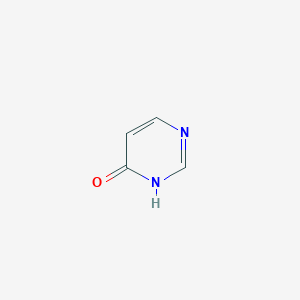
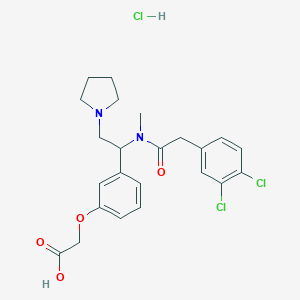
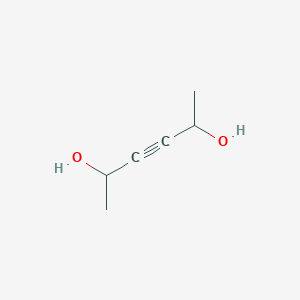
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
